molecular formula C12H18O2 B13470778 4-(Benzyloxy)-2-methylbutan-2-ol CAS No. 138432-95-8

4-(Benzyloxy)-2-methylbutan-2-ol

Cat. No.: B13470778
CAS No.: 138432-95-8
M. Wt: 194.27 g/mol
InChI Key: JKJJBQPURRJMLE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methylbutan-2-ol (CAS 138432-95-8) is a valuable benzyl-protected alcohol intermediate in organic and medicinal chemistry research. Its structure, featuring a tertiary alcohol and a benzyloxy-terminated chain, makes it a versatile building block for the synthesis of more complex molecules. This compound is primarily used as a chiral precursor in multi-step synthetic routes. For instance, derivatives of 4-benzyloxybutyric acid, which share a similar benzyl-protected oxygen chain, are employed in the asymmetric synthesis of key chiral intermediates for natural products, demonstrating its utility in constructing stereodefined architectures . Furthermore, the benzyloxy moiety serves as a robust protecting group for alcohols, stable under a variety of reaction conditions and readily removable via catalytic hydrogenation to unmask the primary alcohol functionality at a late stage of a synthesis . This reagent is part of a class of compounds that can be used to develop novel pharmacophores, as seen in the evolution of 4-benzyloxy-benzylamino chemotypes investigated for their biological activity . It is strictly for research applications such as method development, chemical intermediate, and laboratory use. This product is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

138432-95-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-methyl-4-phenylmethoxybutan-2-ol

InChI

InChI=1S/C12H18O2/c1-12(2,13)8-9-14-10-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3

InChI Key

JKJJBQPURRJMLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Asymmetric Total Synthesis via Oxazolidinone Intermediates

A highly detailed and enantioselective synthesis was reported involving oxazolidin-2-one derivatives as chiral auxiliaries. The key steps include:

  • Starting from 4-benzyloxybutyric acid, conversion to an oxazolidin-2-one intermediate (compound 18) is achieved by reaction with pivaloyl chloride and triethylamine in anhydrous tetrahydrofuran (THF) at low temperatures (-78 °C) under argon atmosphere.
  • Subsequent methylation at the α-position to the oxazolidinone using sodium bis(trimethylsilyl)amide (NaHMDS) and methyl iodide (MeI) at -78 °C furnishes compound 19 with high stereochemical control.
  • Reduction of the oxazolidinone intermediate with a hydride source in THF at 0 °C yields the target alcohol 4-(Benzyloxy)-2-methylbutan-2-ol (compound 20) as a colorless oil with a reported yield of 90% and specific optical rotation $$[\alpha]_D^{23} = +4.113$$ (c = 2.3, CHCl3).

Table 1: Key Reaction Conditions and Yields for Asymmetric Synthesis

Step Reactants/Intermediates Conditions Yield (%) Notes
1 4-Benzyloxybutyric acid to 18 PivCl, Et3N, THF, -78 °C to RT Quantitative Formation of oxazolidinone
2 18 to 19 (methylation) NaHMDS, MeI, THF, -78 °C High Stereoselective methylation
3 19 to 20 (reduction to alcohol) Hydride reduction, THF, 0 °C 90 Target alcohol obtained

This method provides excellent stereochemical control and high purity of the final product, confirmed by NMR and optical rotation data.

Etherification via Benzylation of Hydroxy Precursors

An alternative approach involves the formation of the benzyloxy group through benzylation of hydroxy intermediates:

  • Starting from 4-cyanophenol or related phenolic compounds, benzyl bromide is reacted in the presence of potassium carbonate in acetone under reflux conditions (56 °C) for 4 hours.
  • This reaction yields 4-(benzyloxy)benzonitriles with yields ranging from 92% to 99%.
  • Subsequent reduction of nitrile groups using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C followed by hydrolysis in basic medium affords 4-(benzyloxy)benzylamines, which can be further transformed into alcohols or other derivatives.

Although this route is more common for aromatic derivatives, it provides insight into the benzyl ether formation that is applicable to the synthesis of this compound when combined with appropriate aliphatic intermediates.

Protection and Deprotection Strategies in Multi-Step Synthesis

In complex synthetic sequences, protecting groups such as benzyl acetals are employed to safeguard sensitive hydroxyl groups during functional group transformations:

  • Aldehydes derived from hydroxy precursors are converted into benzyl acetals by refluxing with benzyl alcohol and catalytic p-toluenesulfonic acid in benzene using a Dean-Stark apparatus.
  • After reaction completion, the mixture is purified by flash chromatography to isolate benzyl acetal-protected intermediates in moderate yields (~57%).

This strategy is crucial when selective modification of other parts of the molecule is required without affecting the benzyloxy substituent.

Zn-Mediated Fragmentation and Functionalization

A more recent method involves the use of zinc-mediated fragmentation of tertiary alkyl oxalates to introduce benzyloxy functionality and other substituents:

  • The reaction employs 4-(benzoyloxy)-2-methylbutan-2-yl methyl oxalate and benzyl acrylate in the presence of catalysts such as DMAP under nitrogen atmosphere at room temperature.
  • After stirring overnight, the product is purified by silica gel chromatography to afford benzyl 4,4-dimethyl-5-phenylpentanoate derivatives in yields up to 83%.

This method highlights the versatility of oxalate intermediates in constructing complex benzyloxy-substituted molecules.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Asymmetric synthesis via oxazolidinone intermediates High stereoselectivity, high yield (90%) Excellent enantiomeric purity, well-characterized Requires low temperature and inert atmosphere
Benzylation of hydroxy precursors Simple etherification, high yields (92–99%) Straightforward, scalable Limited to phenolic substrates, multi-step for aliphatic alcohols
Protection/deprotection with benzyl acetals Protects hydroxyl groups during synthesis Enables selective transformations Additional steps increase total synthesis time
Zn-mediated fragmentation of oxalates Functional group diversity, moderate to high yields (78–83%) Novel approach, mild conditions Requires specialized reagents, less common

Spectroscopic and Purity Data

The final compound this compound is typically characterized by:

  • [^1H NMR](pplx://action/followup) : Aromatic protons at δ 7.36–7.27 ppm (multiplet, 5H), benzylic CH2 at δ ~4.52 ppm (singlet, 2H), and aliphatic protons between δ 3.6–0.9 ppm with characteristic splitting patterns confirming the methyl and hydroxyl groups.
  • [^13C NMR](pplx://action/followup) : Signals corresponding to aromatic carbons (~128–138 ppm), benzylic carbon (~73 ppm), oxygenated carbons (~68 ppm), and aliphatic carbons (~17–34 ppm).
  • Optical Rotation : Specific rotation values confirm stereochemical purity (e.g., +4.113° in CHCl3).
  • Purity : High-performance liquid chromatography (HPLC) methods confirm purity ≥90% in related benzyloxy compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary alcohols, hydrocarbons.

    Substitution: Various substituted butanols.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-methylbutan-2-ol involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that exert biological effects. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

  • 4-(Benzyloxy)butan-2-ol : Lacks the C2 methyl group, resulting in a secondary alcohol. The absence of steric hindrance at C2 may increase enzymatic reactivity .
  • 4-Benzyloxy-2,3-dimethyl-butan-2-ol : Features additional methyl groups at C2 and C3, creating a more sterically hindered tertiary alcohol. This substitution reduces rotational freedom and may lower solubility in polar solvents .
  • 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol : Replaces the benzyloxy group with a tert-butyldimethylsilyl (TBS) ether. The TBS group offers superior stability under acidic and oxidative conditions but requires fluoride ions for cleavage .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight XLogP3 Boiling Point (°C) Density (g/cm³)
4-(Benzyloxy)butan-2-ol C₁₁H₁₆O₂ ~180.25 ~1.8* Not Reported Not Reported
4-Benzyloxy-2,3-dimethyl-butan-2-ol C₁₃H₂₀O₂ 208.30 2.3 317.4 ± 17.0 0.996 ± 0.06
4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol C₁₁H₂₆O₂Si 218.41 ~3.5* Not Reported Not Reported

*Estimated based on substituent contributions.

Key Observations :

  • The 2,3-dimethyl derivative exhibits higher molecular weight and lipophilicity (XLogP3 = 2.3) compared to non-methylated analogs, enhancing membrane permeability .
  • The TBS-protected analog has a significantly higher logP (~3.5) due to the hydrophobic tert-butyldimethylsilyl group, improving compatibility with nonpolar solvents .

Reactivity and Stability

  • Biocatalysis : 4-(Benzyloxy)butan-2-ol undergoes efficient lipase-catalyzed reactions below 40°C, likely due to reduced steric hindrance . The C2 methyl group in 4-(Benzyloxy)-2-methylbutan-2-ol may slow enzymatic activity.
  • Synthetic Utility: The TBS-protected compound demonstrates stability in photochemical reactions, with a 91% yield achieved in silylation steps . In contrast, benzyloxy groups are more prone to hydrogenolysis.
  • Steric Effects : The 2,3-dimethyl analog’s hindered structure may limit its participation in nucleophilic substitutions or esterifications .

Biological Activity

4-(Benzyloxy)-2-methylbutan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential applications.

This compound is characterized by its benzyloxy group, which influences its reactivity and interaction with biological systems. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a substrate for enzymes, leading to the formation of reactive intermediates that may exert biological effects through modulation of cellular signaling pathways and oxidative stress responses .

Antimycobacterial Activity

Recent studies have explored the compound's potential as an antimycobacterial agent. A series of derivatives based on 4-(benzyloxy)benzyl groups were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives exhibited significant activity against both drug-susceptible and drug-resistant strains of Mtb, suggesting that modifications to the benzyloxy group can enhance biological efficacy .

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of preventing cellular damage associated with various diseases .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits selective toxicity towards cancer cell lines. In comparative studies, certain concentrations resulted in significant inhibition of cell proliferation, indicating its potential as a lead compound for anticancer drug development .

Case Studies

Study Focus Findings
Study on Antimycobacterial ActivityEvaluated derivatives against MtbSome derivatives showed promising inhibition against drug-resistant strains
Antioxidant Activity EvaluationAssessed free radical scavenging abilityDemonstrated significant antioxidant effects
Cytotoxicity AssessmentTested on various cancer cell linesShowed selective toxicity with IC50 values indicating potential anticancer properties

Research Findings

The following summarizes key findings from recent research:

  • Antimycobacterial Activity : Compounds derived from 4-(benzyloxy)benzyl structures were synthesized and tested against Mtb, revealing effective inhibition rates .
  • Antioxidant Effects : The compound showed notable free radical scavenging abilities, contributing to its potential protective effects in oxidative stress-related conditions .
  • Cytotoxic Effects : In vitro studies indicated that certain concentrations could inhibit cancer cell growth significantly, suggesting further exploration for therapeutic applications .

Q & A

Basic: What are the optimal synthetic routes for 4-(Benzyloxy)-2-methylbutan-2-ol, and how can purity be ensured?

The synthesis of this compound often involves protecting-group strategies. For example, tert-butyldimethylsilyl (TBS) groups are used to protect hydroxyl intermediates during multi-step syntheses, as seen in analogous compounds like 4-(2-methoxyethoxy)-2-methylbutan-2-ol . Key steps include:

  • Protection of hydroxyl groups to prevent undesired side reactions.
  • Nucleophilic substitution or etherification to introduce the benzyloxy moiety.
  • Deprotection under mild conditions (e.g., acidic or catalytic hydrogenation).
    Purity is ensured via chromatography (HPLC/GC) and verified by NMR spectroscopy (e.g., integration of benzyl protons at δ 7.2–7.4 ppm) and mass spectrometry (molecular ion peak matching theoretical mass) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

The tert-alcohol group in this compound creates steric hindrance, limiting nucleophilic attack at the adjacent carbon. However, the benzyloxy group’s electron-donating nature enhances stability of transition states in SN1 mechanisms . For example:

  • In acidic conditions, protonation of the hydroxyl group facilitates cleavage of the C–O bond, forming a carbocation intermediate.
  • Steric bulk from the 2-methyl group slows reaction kinetics, necessitating elevated temperatures (e.g., 60–80°C) for efficient substitution .
    Contradictions in reported reaction yields (e.g., 65% vs. 85%) may arise from variations in solvent polarity or catalyst loading, requiring controlled reproducibility studies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Confirms the presence of hydroxyl (-OH, ~3400 cm⁻¹) and benzyl ether (C–O–C, ~1100 cm⁻¹) groups.
  • ¹H NMR : Key signals include:
    • Tert-methyl groups: δ 1.2–1.4 ppm (singlet, 6H).
    • Benzyloxy protons: δ 4.5–4.6 ppm (singlet, 2H).
    • Aromatic protons: δ 7.2–7.4 ppm (multiplet, 5H).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₈O₂ (e.g., 194.13 g/mol) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

This compound is susceptible to acid-catalyzed decomposition (e.g., cleavage of the benzyloxy group at pH < 3) and oxidation of the tertiary alcohol under basic conditions. Stability studies recommend:

  • Storing the compound in anhydrous solvents (e.g., THF or DCM) at –20°C.
  • Avoiding prolonged exposure to light or oxygen.
    Contradictory reports on thermal stability (e.g., decomposition at 100°C vs. 120°C) suggest conducting differential scanning calorimetry (DSC) to define safe operating ranges .

Basic: What are the key applications of this compound in medicinal chemistry?

The compound serves as a precursor for:

  • Chiral building blocks in asymmetric synthesis (e.g., via enzymatic resolution).
  • Prodrug development , where the benzyloxy group enhances lipophilicity for membrane penetration.
  • Protecting-group strategies in peptide and carbohydrate chemistry .

Advanced: How can researchers resolve contradictions in reported biocatalytic efficiencies for this compound?

Lipase-mediated resolutions of this compound enantiomers show variability in enantiomeric excess (e.g., 70% vs. 95%). Methodological adjustments include:

  • Screening lipases (e.g., Candida antarctica Lipase B vs. Pseudomonas cepacia).
  • Optimizing solvent systems (e.g., hexane/tert-butanol mixtures improve enzyme activity below 40°C).
  • Monitoring reaction progress via chiral HPLC to prevent over-incubation .

Basic: What are the safety considerations for handling this compound?

While specific toxicity data are limited, analogous benzyloxy compounds require:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Molecular docking studies (e.g., AutoDock Vina) model interactions between this compound and enzymes like cytochrome P450 . Key findings:

  • The benzyloxy group participates in π-π stacking with aromatic residues (e.g., Phe87 in CYP3A4).
  • Steric clashes with the 2-methyl group may reduce binding affinity, guiding structural optimization .

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